1,3-dipropoxy-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-Dipropoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzo[c]chromen-6-one core with two propoxy groups attached at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dipropoxy-6H-benzo[c]chromen-6-one typically involves the alkoxylation of 6H-benzo[c]chromen-6-one derivatives. One common method includes the reaction of 6H-benzo[c]chromen-6-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography and recrystallization would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of a base like potassium carbonate in DMF.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
1,3-Dipropoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-dipropoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. As a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the breakdown of cyclic nucleotides, leading to increased levels of cyclic AMP and cyclic GMP. This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[c]chromen-6-one: The parent compound without the propoxy groups.
1,3-Dihydroxy-6H-benzo[c]chromen-6-one: A hydroxylated derivative with different biological activities.
Urolithins: Hydroxylated 6H-benzo[c]chromen-6-one derivatives known for their cognitive-enhancing properties.
Uniqueness
1,3-Dipropoxy-6H-benzo[c]chromen-6-one is unique due to the presence of propoxy groups, which can influence its solubility, reactivity, and biological activity. The propoxy groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and therapeutic applications .
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-dipropoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H20O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
HEQIIRNZEIWSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCC |
Origin of Product |
United States |
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